molecular formula C18H17N3O2 B3073758 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1018151-19-3

3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3073758
CAS RN: 1018151-19-3
M. Wt: 307.3 g/mol
InChI Key: NLLSWNKFZRNIOL-UHFFFAOYSA-N
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Description

“3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic compound . It belongs to the class of compounds known as 1H-pyrazolo[3,4-b]pyridines .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . The synthesis of such compounds often starts from both a preformed pyrazole or pyridine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The compound crystallizes in the triclinic space group P-1 . The cohesion among the different molecules is assured by one C–H···O hydrogen bond interaction .


Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridine derivatives have been studied in detail . The reactions are often systematized according to the method used to assemble the pyrazolopyridine system .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 307.346 Da and a monoisotopic mass of 307.132080 Da . The compound has a topological polar surface area of 78.9 Ų .

Scientific Research Applications

Synthesis and Chemical Reactivity

Heterocyclic compounds, including pyrazolo[3,4-b]pyridine derivatives, are valuable building blocks for synthesizing a variety of heterocycles. Their unique reactivity facilitates the generation of complex molecules under mild conditions, making them essential for drug discovery and material science. For example, derivatives of dicyanomethylene pyrazolines have been explored for their versatility in synthesizing diverse heterocyclic compounds, which are crucial for developing new pharmaceuticals and dyes (Gomaa & Ali, 2020).

Biological Applications

Kinase Inhibition

Pyrazolo[3,4-b]pyridine scaffolds have shown promise in designing kinase inhibitors, targeting a broad range of kinase enzymes. These scaffolds interact with kinases in multiple modes, indicating their potential in creating selective and potent kinase inhibitors. Such compounds have applications in treating diseases where kinase dysregulation is a factor (Wenglowsky, 2013).

Antimicrobial and Anticancer Properties

Pyrazole carboxylic acid derivatives, including pyrazolo[3,4-b]pyridine derivatives, exhibit significant biological activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects. These activities make them attractive candidates for developing new therapeutic agents (Cetin, 2020).

Safety and Hazards

The safety and hazards associated with this compound are not clearly mentioned in the available literature .

Future Directions

The synthesis and applications of 1H-pyrazolo[3,4-b]pyridine derivatives continue to be an active area of research . Future directions may include the development of new synthetic strategies and the exploration of novel biomedical applications .

properties

IUPAC Name

3-cyclopropyl-6-ethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-12-10-14(18(22)23)15-16(11-8-9-11)20-21(17(15)19-12)13-6-4-3-5-7-13/h3-7,10-11H,2,8-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLSWNKFZRNIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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